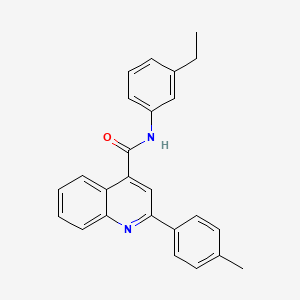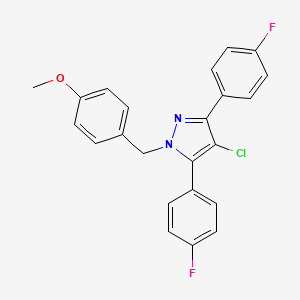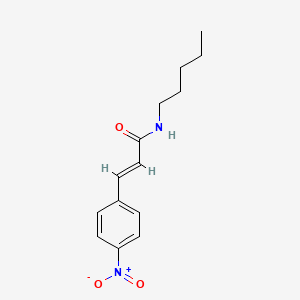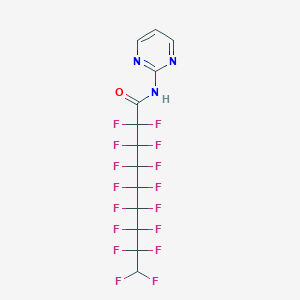![molecular formula C17H15F3N6OS B10930975 [7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-methylthiophen-2-yl)methanone](/img/structure/B10930975.png)
[7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-methylthiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE is a complex organic compound that features a unique combination of pyrazole, triazolopyrimidine, and thiophene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE typically involves multi-step organic reactions. One common synthetic route includes:
- Formation of the Pyrazole Ring : Starting from a suitable precursor, the pyrazole ring is synthesized through cyclization reactions involving hydrazines and diketones under acidic or basic conditions.
- Construction of the Triazolopyrimidine Core : The pyrazole derivative is then subjected to cyclization with appropriate reagents to form the triazolopyrimidine core. This step often requires the use of strong acids or bases and elevated temperatures.
- Introduction of the Trifluoromethyl Group : The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
- Attachment of the Thiophene Moiety : The final step involves coupling the triazolopyrimidine intermediate with a thiophene derivative through cross-coupling reactions, such as Suzuki or Stille coupling, under palladium catalysis.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the pyrazole and thiophene moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can be performed on the triazolopyrimidine core using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the trifluoromethyl and thiophene groups.
- Oxidizing Agents : Potassium permanganate, hydrogen peroxide.
- Reducing Agents : Lithium aluminum hydride, sodium borohydride.
- Catalysts : Palladium catalysts for cross-coupling reactions.
- Oxidation Products : Oxidized derivatives of the pyrazole and thiophene rings.
- Reduction Products : Reduced forms of the triazolopyrimidine core.
- Substitution Products : Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Wirkmechanismus
The mechanism of action of 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE
- 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE
Uniqueness: The uniqueness of 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE lies in its combination of structural features, which confer distinct electronic and steric properties
Eigenschaften
Molekularformel |
C17H15F3N6OS |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
[7-(1,5-dimethylpyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-(5-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C17H15F3N6OS/c1-8-4-5-11(28-8)14(27)12-13(10-6-22-25(3)9(10)2)26-16(21-7-23-26)24-15(12)17(18,19)20/h4-7,13H,1-3H3,(H,21,23,24) |
InChI-Schlüssel |
IAQNAYBYXCZHIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C(=O)C2=C(NC3=NC=NN3C2C4=C(N(N=C4)C)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10930899.png)
![3-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10930904.png)
![N-[3-(cyclohexylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930914.png)
![methyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10930919.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930934.png)
![3,6-dicyclopropyl-N-[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930940.png)
![1,1-dibenzyl-3-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B10930942.png)


![Methyl 6-tert-butyl-2-{[(4-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10930952.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10930957.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10930959.png)

